molecular formula C9H12O B8286045 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one CAS No. 16133-64-5

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one

Cat. No. B8286045
CAS RN: 16133-64-5
M. Wt: 136.19 g/mol
InChI Key: ZYFYCMULISNLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

16133-64-5

Product Name

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C9H12O/c10-8-6-1-2-7(5-6)9(8)3-4-9/h6-7H,1-5H2

InChI Key

ZYFYCMULISNLFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=O)C23CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc powder (15.10 g) was suspended in diethyl ether (70 mL) and to which cuprous chloride (2.29 g) was added at room temperature, followed by 30 minutes' refluxing in nitrogen atmosphere. The suspension was cooled to 0° C. and to which 3-methylenebicyclo[2.2.1]heptan-2-one (7.0 mL) was added at 0° C. Into the reaction mixture, methane diiodide (7.0 mL) was slowly dropped at 0° C. and after the end of the dropping, the reaction mixture was refluxed for 30 hours in nitrogen atmosphere. Cooling the reaction mixture to room temperature, the insoluble matter was filtered off with Celite® and the filterate washed twice with 5% aqueous sodium thiosulfate solution. The organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation, and the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=100/1−7/1) to provide 4.89 g of the title compound as a colorless oily substance.
[Compound]
Name
cuprous chloride
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
methane diiodide
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
15.1 g
Type
catalyst
Reaction Step Five

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